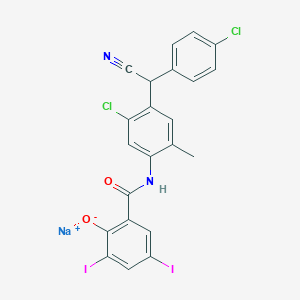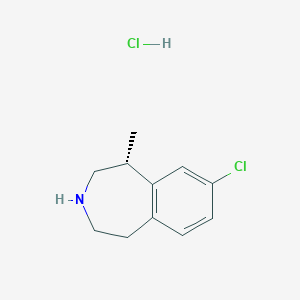
Amikacin hydrate
Descripción general
Descripción
El hidrato de amikacina es un antibiótico aminoglucósido semisintético derivado de la kanamicina A. Se utiliza principalmente para tratar infecciones causadas por cepas resistentes de bacterias Gram-negativas y algunas bacterias Gram-positivas . El hidrato de amikacina es conocido por su eficacia contra bacterias como Acinetobacter baumannii y Pseudomonas aeruginosa .
Aplicaciones Científicas De Investigación
El hidrato de amikacina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de los antibióticos aminoglucósidos y sus propiedades químicas.
Biología: Se emplea en la investigación sobre la resistencia bacteriana y el desarrollo de nuevos antibióticos.
Medicina: Se utiliza en el tratamiento de infecciones graves causadas por bacterias multirresistentes.
Industria: Se aplica en la producción de antibióticos y otros productos farmacéuticos.
Mecanismo De Acción
El hidrato de amikacina ejerce sus efectos uniéndose a la subunidad ribosómica 30S de las bacterias, interfiriendo con la unión del ARNm y los sitios aceptores del ARNt . Esta interrupción conduce a la producción de proteínas no funcionales o tóxicas, inhibiendo en última instancia el crecimiento bacteriano . Los principales objetivos moleculares son los ribosomas bacterianos, y las vías implicadas incluyen la inhibición de la síntesis de proteínas .
Análisis Bioquímico
Biochemical Properties
Amikacin hydrate plays a crucial role in biochemical reactions by inhibiting protein synthesis in bacteria. It binds to the 30S and 50S ribosomal subunits, causing misreading of the mRNA sequence and inhibition of translocation . This interaction leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death . This compound interacts with various enzymes and proteins, including aminoglycoside-modifying enzymes, which can acetylate, phosphorylate, or adenylate the antibiotic, leading to resistance .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It disrupts bacterial cell function by interfering with protein synthesis, which is essential for cell growth and replication . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to bacterial cell death . In mammalian cells, this compound can cause nephrotoxicity and ototoxicity, affecting kidney and auditory cells, respectively .
Molecular Mechanism
The primary mechanism of action of this compound involves binding to the bacterial 30S ribosomal subunit, which interferes with mRNA binding and tRNA acceptor sites . This binding disrupts normal protein synthesis, leading to the production of non-functional or toxic proteins . Additionally, this compound can inhibit the formation of the Z ring, a critical component of bacterial cell division . These molecular interactions result in the inhibition of bacterial growth and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH . Long-term exposure to this compound can lead to the development of bacterial resistance due to the selection of resistant strains . In vitro and in vivo studies have shown that prolonged use of this compound can result in nephrotoxicity and ototoxicity, affecting kidney and auditory function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At high doses, this compound can cause nephrotoxicity and ototoxicity, leading to kidney damage and hearing loss . Threshold effects have been observed, where doses above a certain level result in toxic effects, while lower doses are well-tolerated .
Metabolic Pathways
This compound is primarily eliminated by the kidneys through glomerular filtration . Its structure has been modified to reduce enzymatic deactivation, thereby reducing bacterial resistance . This compound interacts with various metabolic pathways, including those involved in fatty acid metabolism, peptidoglycan synthesis, and lipopolysaccharide metabolism . These interactions can affect metabolic flux and metabolite levels, influencing bacterial survival and growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed in the extracellular fluid and has limited penetration into cells . This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . The drug’s localization and accumulation are influenced by factors such as tissue perfusion and binding affinity .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its antibacterial effects by binding to ribosomal subunits . This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are largely dependent on its ability to reach and interact with bacterial ribosomes .
Métodos De Preparación
El hidrato de amikacina se sintetiza mediante la acilación del grupo amino de la kanamicina A con ácido L-(-)-γ-amino-α-hidroxibutírico . Este proceso implica la reacción de la kanamicina A con el agente acilante en condiciones controladas para producir amikacina . Los métodos de producción industrial suelen implicar procesos de fermentación seguidos de una modificación química para obtener el compuesto deseado .
Análisis De Reacciones Químicas
El hidrato de amikacina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La amikacina se puede oxidar y detectar mediante amperometría, una técnica de detección robusta.
Los reactivos comunes utilizados en estas reacciones incluyen ácido L-(-)-γ-amino-α-hidroxibutírico para la acilación y varios agentes oxidantes para la detección . Los principales productos formados a partir de estas reacciones son la amikacina y sus derivados .
Comparación Con Compuestos Similares
El hidrato de amikacina es único entre los aminoglucósidos debido a su resistencia a la mayoría de las enzimas modificadoras de aminoglucósidos . Compuestos similares incluyen:
Kanamicina: El compuesto original del que se deriva la amikacina.
Gentamicina: Otro antibiótico aminoglucósido con un mecanismo de acción similar.
Neomicina: Se utiliza para infecciones bacterianas similares, pero con diferentes perfiles de resistencia.
La singularidad de la amikacina radica en su capacidad para tratar infecciones causadas por bacterias altamente resistentes, lo que la convierte en una herramienta valiosa en la lucha contra la resistencia a los antibióticos .
Propiedades
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSOZYYWEZJFSS-XTHCGPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257517-67-1 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel target has been explored for Amikacin Hydrate in the context of tuberculosis treatment? []
A1: Recent computational studies suggest that this compound could potentially inhibit Mycobacterium tuberculosis (Mtb) resuscitation from a dormant state by targeting resuscitation-promoting factor B (RpfB). [] This protein plays a crucial role in reactivating dormant Mtb, a major factor contributing to the spread of tuberculosis, especially latent tuberculosis infection. []
Q2: How does this compound compare to other potential RpfB inhibitors in silico? []
A2: Computational modeling indicates that this compound exhibits strong binding affinity to the active site of RpfB, with a binding free energy of -66.87 kcal/mol. [] This binding affinity surpasses that of the reference inhibitor, 4-benzoyl-2-nitrophenyl thiocyanate (NPT7). [] Molecular dynamics simulations further suggest that this compound forms a stable complex with RpfB, potentially hindering its function. []
Q3: Besides its antibacterial activity, has this compound been explored for other applications in disease modeling? []
A3: Yes, this compound has been employed in the development of novel hydrogel systems named "Amikagels" for creating three-dimensional tumor microenvironments (3DTMs) of breast cancer cells. [] These 3DTMs, generated by crosslinking this compound with poly(ethylene glycol) diglycidyl ether, provide a more physiologically relevant model for studying tumor behavior and drug resistance compared to traditional two-dimensional cell cultures. []
Q4: What are the implications of using this compound in generating 3DTMs for drug discovery? []
A4: Utilizing this compound-based hydrogels to create 3DTMs offers a valuable platform for studying drug resistance mechanisms in cancer. [] For instance, breast cancer 3DTMs grown on Amikagels exhibited increased resistance to chemotherapeutic drugs like mitoxantrone and doxorubicin compared to their 2D counterparts. [] This highlights the potential of such models in identifying novel therapeutic targets and developing more effective treatment strategies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















